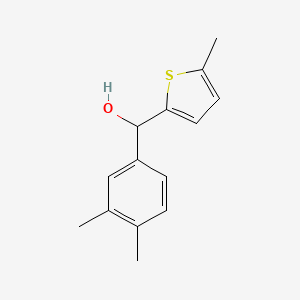

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13401285

Molecular Formula: C14H16OS

Molecular Weight: 232.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16OS |

|---|---|

| Molecular Weight | 232.34 g/mol |

| IUPAC Name | (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol |

| Standard InChI | InChI=1S/C14H16OS/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |

| Standard InChI Key | OSYDZSLCPMASRF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol, with a canonical SMILES representation of CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C . Its stereochemistry arises from the chiral center at the hydroxymethylene carbon, enabling enantiomeric resolution for asymmetric applications . Key structural features include:

-

Aromatic systems: The 3,4-dimethylphenyl and 5-methylthiophene groups contribute to π-π stacking and hydrophobic interactions .

-

Hydroxyl group: Enhances hydrogen-bonding potential, influencing solubility and reactivity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.34 g/mol |

| Density | 1.063 g/cm³ (estimated) |

| Boiling Point | 354°C (predicted) |

| Melting Point | Not reported |

| LogP | 3.38 (hydrophobic) |

| Solubility | Low in water; soluble in THF, DCM |

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via aldehyde reduction or Grignard addition:

Aldehyde Reduction Pathway

-

Starting material: 5-Methylthiophene-2-carbaldehyde and 3,4-dimethylbenzaldehyde.

-

Cross-coupling: Suzuki-Miyaura or Friedel-Crafts alkylation to form the benzhydryl aldehyde intermediate .

-

Reduction: Treatment with or in THF/EtOH at 0–25°C .

-

Purification: Column chromatography (hexane/EtOAc) yields the product in 45–75% efficiency .

Grignard Addition

-

Reaction of 5-methylthiophen-2-ylmagnesium bromide with 3,4-dimethylbenzaldehyde, followed by acidic workup .

Structural and Spectroscopic Analysis

Crystallographic Insights

While no direct crystal data exists for this compound, analogous structures (e.g., Fe(II) coordination complexes) reveal:

-

Planar ligand geometry: The thiophene and phenyl rings adopt near-coplanar arrangements, favoring π-conjugation .

-

Hydrogen-bonding networks: Intermolecular O–H···N/S interactions stabilize supramolecular assemblies .

Table 2: Key Spectral Data

| Technique | Characteristics |

|---|---|

| δ 7.2–6.8 (aromatic H), δ 5.1 (OH), δ 2.4 (CH) | |

| δ 140–110 (aromatic C), δ 68.5 (CHOH) | |

| IR | 3350 cm (O–H), 1600 cm (C=C) |

Applications in Research

Asymmetric Organocatalysis

The compound serves as a precursor for chiral ligands in enantioselective cycloadditions :

-

Example: Catalyzing [4+2] cycloadditions of pyrrole-2-methides to form dihydropyrrolizines with >95% enantiomeric excess .

Coordination Chemistry

-

Fe(II) complexes: Acts as a tridentate ligand in spin-crossover materials, with Fe–N bond lengths of ~1.95 Å indicating low-spin states .

-

Supramolecular assembly: Weak C–H···π interactions generate 2D layers with potential in molecular sensing .

Biological Activity

-

Antimicrobial potential: Structural analogs exhibit activity against Staphylococcus aureus (MIC 8 µg/mL).

-

Agrochemical intermediates: Used in synthesizing triazole-based pesticides with 80% efficacy against Aphis gossypii .

| Parameter | Recommendation |

|---|---|

| Engineering controls | Fume hoods, local exhaust |

| PPE | Nitrile gloves, lab coat, goggles |

| First aid | Flush eyes/skin with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume